molecular formula C6H5BrClN B038225 3-(Bromomethyl)-5-chloropyridine CAS No. 120277-13-6

3-(Bromomethyl)-5-chloropyridine

Cat. No. B038225
CAS RN: 120277-13-6
M. Wt: 206.47 g/mol
InChI Key: PSRPKNNXHNFILZ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-chloropyridine (3-BMC) is an organobromine compound with a pyridine ring structure. It is a colorless, volatile liquid with a boiling point of 103-104 °C and a melting point of -17 °C. 3-BMC is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of a variety of other organic compounds.

Scientific Research Applications

Catalytic Amination

A study by Ji, Li, and Bunnelle (2003) demonstrated the use of 5-bromo-2-chloropyridine, a compound closely related to 3-(Bromomethyl)-5-chloropyridine, in selective amination catalyzed by a palladium-Xantphos complex. This process yielded a high isolated yield and excellent chemoselectivity, showcasing the potential of such compounds in synthetic organic chemistry (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Synthesis of Rupatadine

Guo, Lu, and Wang (2015) reported on the efficient synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, using 5-methylnicotinic acid as a starting material. This method was noted for its simplicity, efficiency, and environmental friendliness (Jianyu Guo, Yan Lu, J. Wang, 2015).

Development of Hyperbranched Polyelectrolytes

Monmoton et al. (2008) synthesized hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide, demonstrating the versatility of bromomethylpyridine compounds in polymer chemistry. This study provided insights into reaction kinetics and the structural investigation of the resulting polymers (Sophie Monmoton, H. Lefebvre, A. Fradet, 2008).

Halogen/Halogen Displacement in Pyridines

Schlosser and Cottet (2002) explored the halogen/halogen displacement in various pyridines, which is relevant to understanding the chemical behavior of this compound in different chemical reactions (M. Schlosser, F. Cottet, 2002).

Synthesis of Acyclic Pyridine C-Nucleosides

Hemel et al. (1994) synthesized 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, a derivative of this compound, and used it to create acyclic pyridine C-nucleosides, highlighting the compound's potential in medicinal chemistry (J. V. Hemel, E. Esmans, A. Groot, R. Dommisse, J. Balzarini, E. Clercq, 1994).

Synthesis of Variolin B and Deoxyvariolin B

Baeza et al. (2010) used a derivative of this compound in the total synthesis of variolin B and deoxyvariolin B, two natural alkaloids. This showcases the application of such compounds in the synthesis of complex natural products (A. Baeza, J. Mendiola, C. Burgos, J. Alvarez-Builla, J. Vaquero, 2010).

Synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines

Schmid, Schühle, and Austel (2006) reported a synthesis method starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine, useful in medicinal chemistry for the creation of molecules that adapt to biological targets (S. Schmid, D. Schühle, V. Austel, 2006).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Information on safety and hazards is usually available in Material Safety Data Sheets (MSDS). It includes information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

3-(bromomethyl)-5-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRPKNNXHNFILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302896
Record name 3-(Bromomethyl)-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120277-13-6
Record name 3-(Bromomethyl)-5-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120277-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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